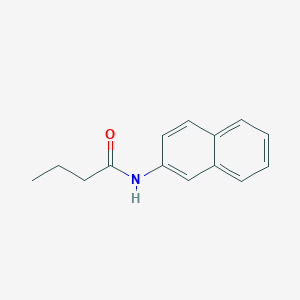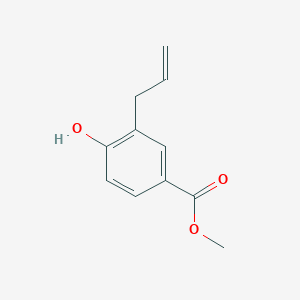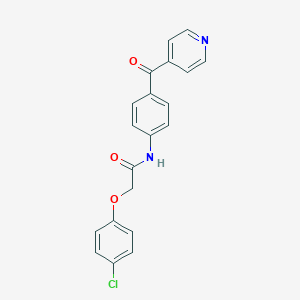![molecular formula C20H14N2 B182638 4-[(E)-2-quinolin-4-ylethenyl]quinoline CAS No. 5428-66-0](/img/structure/B182638.png)
4-[(E)-2-quinolin-4-ylethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-quinolin-4-ylethenyl]quinoline, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of caspase activity and has been shown to have a variety of biochemical and physiological effects. In
作用機序
4-[(E)-2-quinolin-4-ylethenyl]quinoline acts as a competitive inhibitor of caspase activity by binding to the active site of the enzyme. It blocks the cleavage of caspase substrates, preventing the activation of downstream apoptotic pathways. This compound has been shown to be a reversible inhibitor, with its inhibitory effect being dependent on the concentration of the inhibitor and the substrate.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to prevent apoptosis in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
4-[(E)-2-quinolin-4-ylethenyl]quinoline is a potent and selective inhibitor of caspase activity, making it a valuable tool for studying the role of caspases in cellular processes. Its reversible inhibitory effect allows for the modulation of caspase activity in a controlled manner. However, this compound has limitations in terms of its specificity, as it has been shown to inhibit other proteases in addition to caspases. In addition, this compound has a short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for 4-[(E)-2-quinolin-4-ylethenyl]quinoline research. One area of interest is the development of this compound analogs with improved specificity and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the role of this compound in other cellular processes, such as autophagy and necroptosis, warrants further investigation.
合成法
The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline involves the reaction of 4-quinolinecarboxaldehyde with 4-chloroaniline to form 4-(4-chlorophenyl)quinoline-2-carbaldehyde. This intermediate is then reacted with 2-(quinolin-4-yl)ethanol in the presence of a base to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and purification techniques to obtain a pure product.
科学的研究の応用
4-[(E)-2-quinolin-4-ylethenyl]quinoline has been widely used in scientific research as a caspase inhibitor. Caspases are a family of cysteine proteases that play a critical role in apoptosis, inflammation, and other cellular processes. This compound has been shown to inhibit caspase-3, -8, and -9 activity, thereby preventing apoptosis in a variety of cell types. This compound has also been shown to have anti-inflammatory effects by inhibiting caspase-1 activity and reducing the production of pro-inflammatory cytokines.
特性
CAS番号 |
5428-66-0 |
|---|---|
分子式 |
C20H14N2 |
分子量 |
282.3 g/mol |
IUPAC名 |
4-[(E)-2-quinolin-4-ylethenyl]quinoline |
InChI |
InChI=1S/C20H14N2/c1-3-7-19-17(5-1)15(11-13-21-19)9-10-16-12-14-22-20-8-4-2-6-18(16)20/h1-14H/b10-9+ |
InChIキー |
CZRZWBZZWIQLOK-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



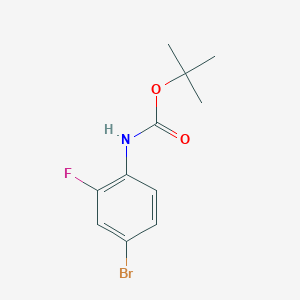
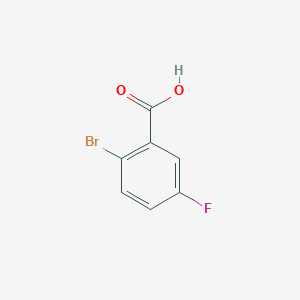

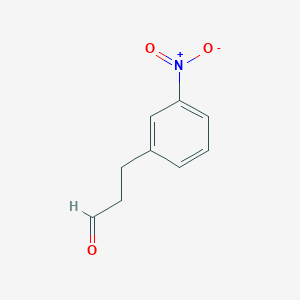
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
